

# Repositioning AZD3355 for Liver Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lesogaberan hydrochloride |           |
| Cat. No.:            | B10828281                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific rationale and preclinical evidence supporting the repositioning of AZD3355 (Lesogaberan), a GABA-B receptor agonist, for the treatment of liver fibrosis. This document outlines the drug's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

## Introduction to AZD3355 and Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. [1] Currently, there are no approved therapies that directly target the fibrotic process. AZD3355, also known as Lesogaberan, is a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist originally developed for the treatment of gastroesophageal reflux disease (GERD).[2][3] A computational drug repositioning strategy identified AZD3355 as a potential candidate for non-alcoholic steatohepatitis (NASH) and liver fibrosis.[4][5][6] Preclinical studies have since demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[4] [5]

# **Mechanism of Action and Signaling Pathway**

AZD3355 exerts its therapeutic effects by activating the GABA-B receptor.[3] In the context of liver fibrosis, the activation of GABA-B receptors on hepatic stellate cells (HSCs), the primary



fibrogenic cells in the liver, is believed to be the key mechanism.[1] This activation has been shown to inhibit HSC activation and proliferation.[7] Transcriptomic analysis has revealed that AZD3355 impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases.[4][5] [6] The GABA-B receptor may also play a protective role in the liver by ameliorating liver injury. [1][8]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Proposed signaling pathway of AZD3355 in hepatic stellate cells.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of AZD3355 in models of liver fibrosis.

# Table 1: In Vitro Efficacy of AZD3355 on Human Hepatic Stellate Cells (LX-2)



| Gene   | Treatment | Concentration | Time Point | % Down-<br>regulation<br>(mRNA) |
|--------|-----------|---------------|------------|---------------------------------|
| COL1A1 | AZD3355   | 30 nM         | 72h        | Significant                     |
| αSMA   | AZD3355   | 30 nM         | 72h        | Significant                     |
| MMP2   | AZD3355   | 30 nM         | 72h        | Significant                     |

Data extracted from a study demonstrating dose-dependent and reversible down-regulation of fibrogenic gene expression in response to AZD3355.[5]

Table 2: In Vivo Efficacy of AZD3355 in a Murine NASH

**Model with Fibrosis** 

| Parameter                            | Vehicle   | AZD3355 (10<br>mg/kg)            | AZD3355 (30<br>mg/kg)            |  |
|--------------------------------------|-----------|----------------------------------|----------------------------------|--|
| Hepatic Collagen<br>Content (% Area) |           |                                  |                                  |  |
| Male                                 | –<br>High | Significantly Reduced            | Significantly Reduced            |  |
| Female                               | High      | Significantly Reduced            | Significantly Reduced            |  |
| Profibrogenic Gene<br>Expression     |           |                                  |                                  |  |
| COL1A1                               | High      | Significantly Down-<br>regulated | Significantly Down-regulated     |  |
| αSMA                                 | High      | Significantly Down-<br>regulated | Significantly Down-regulated     |  |
| TNF-α                                | High      | Significantly Down-<br>regulated | Significantly Down-<br>regulated |  |
| Tumor Development                    | High      | Significantly Reduced            | Significantly Reduced            |  |



Data from a study in a robust murine model of NASH, where AZD3355 treatment led to significant improvements in histology and profibrogenic gene expression.[4][5][9]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of AZD3355 for liver fibrosis.

# Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and reproducible model for inducing liver fibrosis.[10][11][12]

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Carbon tetrachloride (CCl4)
- Corn oil or mineral oil[13]
- AZD3355
- Vehicle for AZD3355
- Gavage needles
- Syringes and needles for intraperitoneal (IP) injection

#### Procedure:

- Induction of Fibrosis:
  - Prepare a 10% solution of CCl4 in corn oil (v/v).[13]
  - Administer the CCl4 solution to mice via intraperitoneal injection at a dose of 1.0 ml/kg body weight.[12]



 Injections are typically performed twice a week for a duration of 4-8 weeks to establish significant fibrosis.[13][14][15]

## Drug Treatment:

- Following the fibrosis induction period, randomize mice into treatment groups (e.g., vehicle control, AZD3355 low dose, AZD3355 high dose).
- Prepare AZD3355 in a suitable vehicle for oral gavage.
- Administer AZD3355 or vehicle daily via oral gavage for the specified treatment period (e.g., 2-4 weeks).

### Assessment of Fibrosis:

- At the end of the treatment period, euthanize the mice.
- Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).[12]
- Perfuse and collect the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for molecular analysis.
- Histological Analysis:
  - Embed fixed liver tissue in paraffin and section.
  - Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.
  - Quantify the fibrotic area using image analysis software.
- Molecular Analysis:
  - Extract RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrogenic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1).



 Extract protein from frozen liver tissue and perform Western blotting to assess the protein levels of α-SMA and other relevant markers.[8]

# **Precision-Cut Liver Slices (PCLS)**

PCLS offer an ex vivo model that preserves the complex multicellular architecture of the liver. [15]

### Materials:

- · Fresh human or rodent liver tissue
- · Krumdieck tissue slicer
- William's Medium E
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- AZD3355
- DMSO (vehicle)
- 6-well plates

### Procedure:

- Preparation of PCLS:
  - o Prepare ice-cold Krebs-Henseleit buffer.
  - Core the liver tissue and place it in the tissue slicer.
  - Slice the tissue to a thickness of 250 μm in ice-cold buffer.
- Culture and Treatment:



- Place individual slices in 6-well plates containing pre-warmed William's Medium E supplemented with FBS and antibiotics.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- After an initial stabilization period, treat the slices with AZD3355 or vehicle (DMSO) at the desired concentrations.

## • Analysis:

- After the treatment period (e.g., 24-48 hours), collect the culture medium for analysis of secreted proteins (e.g., collagen).
- Harvest the PCLS for RNA or protein extraction and subsequent analysis by qRT-PCR or
  Western blotting as described in the in vivo protocol.[4][6]

# **Experimental Workflow and Logical Relationships**

The following diagram illustrates the general workflow for investigating the repositioning of AZD3355 for liver fibrosis.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A generalized workflow for the repositioning of AZD3355.



## Conclusion

The existing preclinical data strongly support the therapeutic potential of AZD3355 as a novel treatment for liver fibrosis. Its well-defined mechanism of action, coupled with demonstrated efficacy in relevant in vitro and in vivo models, warrants further investigation in clinical settings. This guide provides a comprehensive resource for researchers and drug development professionals to design and execute further studies to validate the clinical utility of AZD3355 in patients with liver fibrosis.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB receptor inhibits activation of hepatic stellate cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Γ-aminobutyric acid B receptor improves carbon tetrachloride-induced liver fibrosis in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 13. Chronic liver fibrosis model in mice and liver damage model evaluation [bio-protocol.org]



- 14. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 15. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repositioning AZD3355 for Liver Fibrosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#azd3355-drug-repositioning-for-liver-fibrosis]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com